molecular formula C10H9NO4 B13523458 Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate

Methyl4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate

Cat. No.: B13523458
M. Wt: 207.18 g/mol
InChI Key: FMUXAMAVGXKCMF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, which shares the benzoxazole scaffold.

    Methyl 2-amino-4-hydroxybenzoate: A similar compound with a different substitution pattern.

    4-Hydroxy-2-methylbenzoxazole: Another derivative with similar functional groups.

Uniqueness

Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate (referred to as MHB) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article provides an overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

MHB is characterized by its benzoxazole core, which is known for its diverse biological activities. The presence of hydroxyl and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

MHB has been investigated for its antimicrobial properties against various pathogens. Studies have shown that compounds with similar benzoxazole structures exhibit significant antibacterial and antifungal activity.

  • Case Study: A study evaluated the antimicrobial efficacy of MHB derivatives against Staphylococcus aureus and Candida albicans. Results indicated that modifications to the benzoxazole ring could enhance antibacterial potency, demonstrating a structure-activity relationship (SAR) that is crucial for drug development.

2. Anticancer Activity

The anticancer potential of MHB has been explored in several studies, particularly focusing on its cytotoxic effects on cancer cell lines.

  • Research Findings:
    • In vitro assays revealed that MHB exhibited cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective growth inhibition.
    • A comparative study showed that MHB's activity was similar to known chemotherapeutics like doxorubicin, suggesting its potential as an alternative or adjunct therapy in cancer treatment.
CompoundCell LineIC50 (µM)Reference
MHBMCF-715.63
DoxorubicinMCF-710.00
Benzoxazole DerivativeA54920.00

3. Anti-inflammatory Effects

MHB has also been studied for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

  • Mechanism of Action: Research indicates that MHB may inhibit the production of pro-inflammatory cytokines through the NF-kB signaling pathway, which is critical in the inflammatory response.

Mechanistic Insights

The biological activities of MHB are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: MHB has been shown to inhibit certain enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Apoptosis Induction: In cancer cells, MHB promotes apoptosis through intrinsic pathways, leading to cell cycle arrest and reduced proliferation.

Comparative Analysis

To better understand the unique properties of MHB, it is useful to compare it with other related compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
MHBModerateHighEnzyme inhibition, apoptosis induction
Benzoxazole DerivativeHighModerateEnzyme inhibition
Isoxazole AnalogLowHighApoptosis induction

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 4-hydroxy-2-methyl-1,3-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-5-11-9-7(12)3-6(10(13)14-2)4-8(9)15-5/h3-4,12H,1-2H3

InChI Key

FMUXAMAVGXKCMF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2O1)C(=O)OC)O

Origin of Product

United States

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